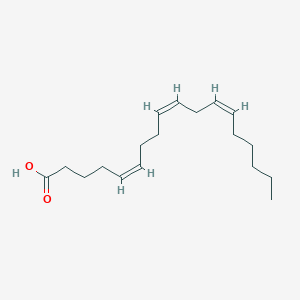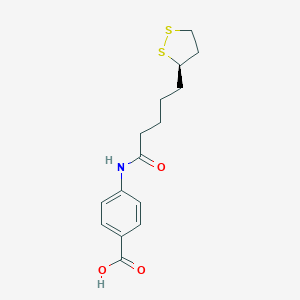
Ethyl 2,2-dimethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,2-dimethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C13H20O7S and its molecular weight is 320.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The compound Ethyl 2,2-dimethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate is a key intermediate in the synthesis of Oseltamivir . Oseltamivir is an antiviral medication used to treat and prevent influenza A and influenza B . The primary target of this compound is the viral neuraminidase enzyme, which is essential for the release of newly formed influenza virus particles from infected cells .
Mode of Action
As an intermediate in the synthesis of Oseltamivir, this compound contributes to the overall mechanism of action of the drug. Oseltamivir works by inhibiting the neuraminidase enzyme, preventing the release of the virus and thus stopping the spread of infection within the body .
Biochemical Pathways
The inhibition of the neuraminidase enzyme disrupts the life cycle of the influenza virus. By preventing the release of new viral particles, the spread of the virus within the body is limited, helping to alleviate the symptoms of the flu .
Pharmacokinetics
Oseltamivir is well absorbed from the gastrointestinal tract and is extensively converted to its active metabolite, oseltamivir carboxylate, by hepatic esterases .
Result of Action
The result of the action of this compound, through its contribution to the activity of Oseltamivir, is the reduction in the severity and duration of flu symptoms. By limiting the spread of the virus within the body, the immune system is able to more effectively combat the infection .
Action Environment
The action of this compound, and the drug it contributes to, can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s health status, and genetic factors can all impact the effectiveness and potential side effects of the treatment .
Analyse Biochimique
Biochemical Properties
Ethyl 2,2-dimethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including esterases and sulfatases, which facilitate its conversion into active metabolites. These interactions are primarily based on the compound’s ester and sulfonate groups, which are susceptible to enzymatic hydrolysis . The compound’s ability to undergo these reactions makes it an important intermediate in the synthesis of bioactive molecules.
Cellular Effects
The effects of this compound on various cell types are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the expression of genes involved in antiviral responses, thereby enhancing the cell’s ability to combat viral infections . Additionally, it can alter metabolic pathways, leading to changes in the production and utilization of cellular energy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for the compound’s biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance antiviral responses without causing significant toxicity. At high doses, it can lead to adverse effects, including cellular toxicity and metabolic disturbances . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as esterases and sulfatases, which catalyze its conversion into active metabolites. These metabolic pathways are essential for the compound’s biological activity and therapeutic potential . The compound’s effects on metabolic flux and metabolite levels are important considerations for its use in biochemical research and drug development.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biological effects. The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the endoplasmic reticulum and mitochondria . These subcellular localizations are important for the compound’s activity and function, as they determine its interactions with other biomolecules and its overall biological impact.
Propriétés
Numéro CAS |
204254-84-2 |
|---|---|
Formule moléculaire |
C13H20O7S |
Poids moléculaire |
320.36 g/mol |
Nom IUPAC |
ethyl (3aR,7R,7aR)-2,2-dimethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C13H20O7S/c1-5-17-12(14)8-6-9-11(19-13(2,3)18-9)10(7-8)20-21(4,15)16/h6,9-11H,5,7H2,1-4H3/t9-,10-,11-/m1/s1 |
Clé InChI |
VSLJKWHERQGBEK-GMTAPVOTSA-N |
SMILES |
CCOC(=O)C1=CC2C(C(C1)OS(=O)(=O)C)OC(O2)(C)C |
SMILES isomérique |
CCOC(=O)C1=C[C@@H]2[C@H]([C@@H](C1)OS(=O)(=O)C)OC(O2)(C)C |
SMILES canonique |
CCOC(=O)C1=CC2C(C(C1)OS(=O)(=O)C)OC(O2)(C)C |
Synonymes |
[3aR-(3aα,7α,7aα)]-3a,6,7,7a-Tetrahydro-2,2-dimethyl-7-[(methylsulfonyl)oxy]-1,3-benzodioxole-5-carboxylic Acid Ethyl Ester; (3aR,7R,7aR)-3a,6,7,7a-Tetrahydro-2,2-dimethyl-7-[(methylsulfonyl)oxy]-1,3-benzodioxole-5-carboxylic Acid Ethyl Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















